REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](B(O)O)=[CH:8][CH:7]=1)=[O:5])[CH3:2].[Cl:15][C:16]1[N:21]=[C:20](Cl)[CH:19]=[CH:18][N:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[Cl:15][C:16]1[N:21]=[C:20]([C:9]2[CH:10]=[CH:11][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][CH:8]=2)[CH:19]=[CH:18][N:17]=1 |f:2.3.4|
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Name
|
|
Quantity
|
23.11 g
|
Type
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reactant
|
Smiles
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C(C)OC(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)Cl
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Name
|
|
Quantity
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56 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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230 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
Tetrakis(triphenylphosphine)palladium[0]
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Quantity
|
2.61 g
|
Type
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reactant
|
Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
was stirred vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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nitrogen was bubbled through the suspension for 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
Nitrogen was bubbled through for another 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
at 75° C.
|
Type
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CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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ADDITION
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Details
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diluted with ethyl acetate (200 mL), water (100 mL)
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Type
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ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (100 ml)
|
Type
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WASH
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Details
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The organics were washed with brine
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Type
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FILTRATION
|
Details
|
filtered through sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resultant solid was triturated with methanol (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed with methanol (2×30 mL) and air
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Type
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CUSTOM
|
Details
|
dried
|
Type
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DISSOLUTION
|
Details
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This material was dissolved in acetonitrile (150 mL)
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Type
|
STIRRING
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Details
|
dichloromethane (200 mL), stirred with MP.TMT Pd-scavenging resin (Agronaut part number 800471) (7.5 g) over 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with dichloromethane (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.73 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |